molecular formula C17H22N4O5S B2528262 Isobutyl 4-methyl-2-(3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazole-5-carboxylate CAS No. 1105202-21-8

Isobutyl 4-methyl-2-(3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazole-5-carboxylate

Cat. No.: B2528262
CAS No.: 1105202-21-8
M. Wt: 394.45
InChI Key: HSXMMKODUDSYOL-UHFFFAOYSA-N
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Description

Isobutyl 4-methyl-2-(3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

One of the key applications is in the development of highly sensitive derivatization reagents for carboxylic acids, enhancing the detection capabilities of high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence. This method, exemplified by the use of derivatization reagents such as 3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine (IDHPIA), allows for the selective and sensitive analysis of free fatty acids and phenylbutylic acid, showcasing the compound's utility in improving analytical methods (Morita & Konishi, 2003).

Properties

IUPAC Name

2-methylpropyl 4-methyl-2-[3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoylamino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-8(2)7-26-15(24)13-10(4)19-17(27-13)20-12(22)6-5-11-9(3)18-16(25)21-14(11)23/h8H,5-7H2,1-4H3,(H,19,20,22)(H2,18,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXMMKODUDSYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.